Deptor-IN-1

Description

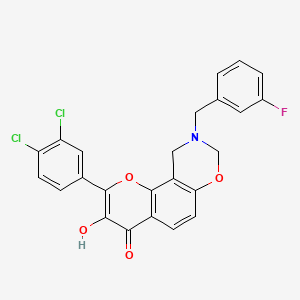

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H16Cl2FNO4 |

|---|---|

Molecular Weight |

472.3 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-9-[(3-fluorophenyl)methyl]-3-hydroxy-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

InChI |

InChI=1S/C24H16Cl2FNO4/c25-18-6-4-14(9-19(18)26)23-22(30)21(29)16-5-7-20-17(24(16)32-23)11-28(12-31-20)10-13-2-1-3-15(27)8-13/h1-9,30H,10-12H2 |

InChI Key |

YHKREPOFPNSZAL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)Cl)Cl)OCN1CC5=CC(=CC=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Deptor-IN-1: A Novel Strategy for Targeting Multiple Myeloma by Disrupting the DEPTOR-mTOR Interaction

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Deptor, an endogenous inhibitor of the mTOR kinase, is paradoxically overexpressed in multiple myeloma (MM), where it plays a crucial role in cell survival. This has identified DEPTOR as a promising therapeutic target. A new class of small molecule inhibitors, herein referred to as Deptor-IN-1, has been developed to disrupt the DEPTOR-mTOR interaction. These compounds, including the initial lead NSC126405 and its more potent analog, drug 3g, function by binding directly to DEPTOR. This prevents DEPTOR from inhibiting mTORC1 and mTORC2, leading to their activation. The subsequent hyperactivation of mTORC1 signaling, in particular, induces apoptosis and cell cycle arrest in MM cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the underlying signaling pathways, experimental validation, and quantitative data supporting its therapeutic potential.

Introduction to DEPTOR and its Role in Multiple Myeloma

DEPTOR, a 48 kDa protein, is a key component of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), where it directly binds to mTOR and inhibits its kinase activity[1][2]. While DEPTOR expression is low in most cancers, it is frequently and remarkably overexpressed in a subset of multiple myeloma, particularly those with IgH translocations[1][2][3]. In these cancer cells, DEPTOR's inhibitory effect on mTORC1 relieves a negative feedback loop to the PI3K/Akt pathway, paradoxically leading to Akt activation and promoting cell survival[3]. Silencing of DEPTOR in MM cell lines has been shown to be cytotoxic, validating it as a therapeutic target[1][2].

Mechanism of Action of this compound

This compound represents a class of small molecules designed to inhibit the protein-protein interaction between DEPTOR and mTOR. The primary mechanism of action involves the direct binding of the inhibitor to the PDZ domain of DEPTOR, thereby preventing its association with mTOR[4][5]. This disruption leads to the activation of mTORC1 and mTORC2 kinase activities[1][2].

A key differentiator for some next-generation compounds like drug 3g is the subsequent induction of rapid proteasomal degradation of DEPTOR following binding, a post-translational modification that enhances the therapeutic effect[4][5].

Signaling Pathways Affected by this compound

The disruption of the DEPTOR-mTOR interaction by this compound triggers a cascade of signaling events, primarily through the activation of mTORC1. This leads to the phosphorylation of downstream substrates such as p70S6K and 4E-BP1[1][4]. The activation of mTORC1 is, in part, responsible for the cytotoxic effects observed in MM cells[1][4]. While mTORC2 is also activated, the impact of mTORC1 activation appears to be the dominant driver of the anti-myeloma activity of these inhibitors[1].

Quantitative Data on this compound Efficacy

The potency of this compound compounds has been evaluated in various multiple myeloma cell lines. The data highlights the improved efficacy of second-generation inhibitors.

| Compound | Cell Line | Assay | IC50 | Reference |

| drug 3g | 8226 | MTT | ~0.12 µmol/L | [4] |

| NSC126405 | 8226 | MTT | ~1.2 µmol/L | [4] |

Experimental Protocols

The characterization of this compound has been supported by a range of in vitro and cellular assays.

Yeast-Two-Hybrid (Y2H) Assay

-

Purpose: To identify small molecules that disrupt the interaction between DEPTOR and mTOR.

-

Methodology: Full-length constructs of DEPTOR and mTOR are co-transformed into a yeast reporter strain. The yeast is then cultured in the presence of compounds from a small molecule library. Disruption of the DEPTOR-mTOR interaction is detected by a lack of reporter gene activation.

Surface Plasmon Resonance (SPR) Assay

-

Purpose: To confirm the direct binding of this compound to DEPTOR and its ability to prevent DEPTOR-mTOR binding.

-

Methodology: Recombinant DEPTOR is immobilized on a sensor chip. Increasing concentrations of the inhibitor (e.g., NSC126405) are passed over the chip to measure direct binding. To assess the disruption of the DEPTOR-mTOR interaction, a mixture of the inhibitor and recombinant DEPTOR is passed over a chip with immobilized mTOR[1][2].

Immunoblotting

-

Purpose: To assess the activation of mTORC1 signaling and the degradation of DEPTOR.

-

Methodology: MM cells (e.g., 8226) are treated with this compound for various time points and concentrations. Cell lysates are then prepared and subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against total and phosphorylated forms of mTORC1 substrates (p70S6K, 4E-BP1) and DEPTOR. An antibody against a housekeeping protein (e.g., tubulin) is used as a loading control[1][2][4].

Cell Viability (MTT) Assay

-

Purpose: To determine the cytotoxic effects of this compound on MM cell lines.

-

Methodology: MM cells are seeded in 96-well plates and treated with increasing concentrations of the inhibitor for a specified duration (e.g., 48 hours). MTT reagent is then added to the wells, and after incubation, the formazan crystals are dissolved. The absorbance is measured to determine the percentage of viable cells relative to an untreated control[4].

Apoptosis Assay

-

Purpose: To quantify the induction of apoptosis by this compound.

-

Methodology: MM cells are treated with the inhibitor for a set time period (e.g., 48 hours). The cells are then stained with Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry. The percentage of cells in early and late apoptosis is then quantified[4].

Conclusion

This compound represents a promising and novel therapeutic strategy for the treatment of multiple myeloma. By directly targeting DEPTOR and disrupting its inhibitory interaction with mTOR, these compounds unleash the cytotoxic potential of mTORC1 hyperactivation in cancer cells that have become dependent on DEPTOR overexpression. The development of more potent analogs that also induce DEPTOR degradation further enhances the therapeutic window and efficacy. The data and experimental methodologies outlined in this guide provide a solid foundation for further preclinical and clinical investigation of this new class of anti-myeloma agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

DEPTOR: An In-depth Technical Guide to its Function and Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DEPTOR (DEP domain containing mTOR-interacting protein) has emerged as a critical regulator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central hub for cellular growth, proliferation, and metabolism. This technical guide provides a comprehensive overview of DEPTOR's function, its intricate regulatory mechanisms, and its dual role as both a tumor suppressor and an oncoprotein. The document delves into the quantitative aspects of DEPTOR's interaction with the mTOR complexes, its expression in various cancers, and its post-translational modifications. Detailed experimental protocols for studying DEPTOR are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its complex biology. This guide is intended to serve as a valuable resource for researchers and professionals involved in oncology, metabolic diseases, and drug development.

DEPTOR Protein Function

DEPTOR is a unique endogenous inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2.[1][2] Its inhibitory function is crucial for maintaining cellular homeostasis and its dysregulation is implicated in numerous pathologies, including cancer.[2]

Interaction with mTOR Complexes

DEPTOR is an integral component of both mTORC1 and mTORC2, directly interacting with the FAT (FRAP, ATM, TRRAP) domain of the mTOR kinase.[3][4] This interaction is mediated by its C-terminal PDZ domain.[5] The binding of DEPTOR to mTOR sterically hinders the access of substrates to the kinase active site, thereby inhibiting mTOR's catalytic activity.[6]

Role in Cellular Processes

By modulating mTORC1 and mTORC2 activity, DEPTOR influences a wide array of cellular processes:

-

Cell Growth and Proliferation: By inhibiting mTORC1, DEPTOR can suppress protein synthesis and cell growth.[7] However, in certain contexts, such as multiple myeloma, DEPTOR overexpression can paradoxically promote survival by inhibiting mTORC1-mediated negative feedback on the PI3K/Akt pathway.[2][3]

-

Autophagy: DEPTOR is a positive regulator of autophagy.[1][8] By inhibiting mTORC1, a key suppressor of autophagy, DEPTOR promotes the initiation of the autophagic process.[5]

-

Apoptosis: The role of DEPTOR in apoptosis is context-dependent. In multiple myeloma cells, where it is overexpressed, DEPTOR knockdown induces apoptosis.[3]

-

Metabolism: DEPTOR is involved in regulating glucose and lipid metabolism, partly through its influence on insulin signaling via the mTOR pathway.[4]

Regulation of DEPTOR

The expression and activity of DEPTOR are tightly controlled at both the transcriptional and post-translational levels, ensuring a precise modulation of mTOR signaling in response to various cellular cues.

Transcriptional Regulation

DEPTOR gene expression is sensitive to growth factor signaling. In the presence of growth factors, DEPTOR transcription is generally repressed.[4] Conversely, nutrient deprivation can lead to an increase in DEPTOR transcription.[1]

Post-Translational Regulation: Phosphorylation and Ubiquitination

The stability and function of the DEPTOR protein are primarily regulated by phosphorylation and subsequent ubiquitination. In response to growth factor stimulation, mTOR itself, along with other kinases such as S6K1 and RSK1, phosphorylates DEPTOR on multiple serine and threonine residues.[1][8] These phosphorylation events create a binding site for the E3 ubiquitin ligase complex SCF (Skp1-Cul1-F-box) containing the F-box protein β-TrCP.[5][8][9] SCFβ-TrCP then polyubiquitinates DEPTOR, targeting it for degradation by the 26S proteasome.[5][8][9] This degradation of DEPTOR relieves the inhibition on mTOR, allowing for the full activation of mTOR signaling.[9]

Quantitative Data

Inhibition of mTORC1 Kinase Activity

The inhibitory potency of DEPTOR on mTORC1 is influenced by the activation state of mTORC1.

| Condition | Substrate | IC50 of DEPTOR | Reference |

| Basal mTORC1 | 4E-BP1 | ~14 µM | [10] |

| Basal mTORC1 | S6K1 (367-404) | ~51 µM | [10] |

| Rheb-GTP activated mTORC1 | 4E-BP1 | 30-50 nM | [6] |

DEPTOR Expression in Cancer

DEPTOR expression is frequently altered in human cancers, with its role being highly context-dependent.

| Cancer Type | DEPTOR Expression Level | Role | Reference(s) |

| Most Cancers (e.g., Pancreatic, Esophageal, Colorectal, Liver) | Low | Tumor Suppressor | [3][11] |

| Multiple Myeloma | High | Oncoprotein | [2][3] |

| Cervical Cancer | High | Oncoprotein | [11] |

| Ovarian Cancer | High | Oncoprotein | [11] |

| Thyroid Carcinoma | High | Oncoprotein | [11] |

| T-cell Leukemia | High | Oncoprotein | [11] |

DEPTOR Protein Stability

The half-life of DEPTOR is significantly influenced by the SCFβ-TrCP E3 ubiquitin ligase.

| Condition | Effect on DEPTOR Half-life | Reference(s) |

| Overexpression of β-TrCP | Shortened | [1][8] |

| Knockdown/inhibition of β-TrCP | Extended | [1][8][9] |

| Mutation of β-TrCP degron site in DEPTOR | Extended | [1][8] |

| Inhibition of S6K1/RSK1 | Extended | [1][8] |

Signaling Pathways and Experimental Workflows

DEPTOR-mTOR Signaling Pathway

References

- 1. DEPTOR, an mTOR inhibitor, is a physiological substrate of SCF(βTrCP) E3 ubiquitin ligase and regulates survival and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Evolving Role for DEPTOR in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DEPTOR ubiquitination and destruction by SCFβ-TrCP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of human mTOR complexes by DEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deptor Knockdown Enhances mTOR Activity and Protein Synthesis in Myocytes and Ameliorates Disuse Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DEPTOR, an mTOR inhibitor, is a physiological substrate of SCFβTrCP E3 ubiquitin ligase and regulates survival and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR generates an auto-amplification loop by triggering the βTrCP- and CK1α-dependent degradation of DEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prognostic and clinicopathological significance of DEPTOR expression in cancer patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

DEPTOR: A Pivotal Regulator of Cancer Cell Survival

An In-depth Technical Guide on the Dual Role of DEPTOR in Oncology

Executive Summary

DEPTOR (DEP domain containing mTOR-interacting protein) has emerged as a critical modulator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] Initially identified as an endogenous inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2, DEPTOR's role in cancer is paradoxically complex; it can function as either a tumor suppressor or an oncogene depending on the specific cellular context and cancer type.[5][6] In many cancers, DEPTOR expression is downregulated, leading to hyperactivation of mTOR signaling and promoting tumorigenesis.[5][7] Conversely, in certain malignancies, most notably multiple myeloma, DEPTOR is frequently overexpressed and is essential for cell survival by relieving feedback inhibition of the PI3K/Akt pathway.[7][8] This guide provides a comprehensive technical overview of DEPTOR's function in cancer cell survival, detailing its molecular interactions, regulation, and the downstream pathways it governs. We present quantitative data on its expression and the effects of its modulation, detailed experimental protocols for its study, and visual diagrams of its signaling networks to support researchers, scientists, and drug development professionals in this evolving field.

The Dichotomous Role of DEPTOR in Cancer

DEPTOR's function in cancer is not monolithic. Its impact on cell survival is highly dependent on the genetic and signaling landscape of the tumor.

-

As a Tumor Suppressor: In most cancers, the mTOR pathway is hyperactivated, driving uncontrolled cell growth and proliferation.[8][9] DEPTOR, as a natural mTOR inhibitor, counteracts this oncogenic signaling.[5][10] Consequently, low levels of DEPTOR are often observed in various cancers, including prostate and pancreatic cancer, where its loss contributes to tumor progression.[7][11] Re-expression of DEPTOR in such cancer cells can suppress growth and induce apoptosis.[11]

-

As an Oncogene: In stark contrast, a subset of cancers, particularly multiple myeloma (MM), exhibits high levels of DEPTOR overexpression.[5][7][8] In these contexts, high DEPTOR expression is not just a biomarker but a critical driver of cell survival.[7][12] By potently inhibiting mTORC1, DEPTOR prevents the S6K1-mediated negative feedback loop that normally dampens PI3K/Akt signaling.[7][9] This results in sustained, high-level activation of the pro-survival Akt pathway, making the cancer cells "addicted" to DEPTOR overexpression.[7][9] Knockdown of DEPTOR in these MM cells triggers apoptosis, highlighting its role as a therapeutic target.[5][7]

Data Presentation: DEPTOR in Numbers

Quantitative analysis underscores the context-dependent role of DEPTOR in various malignancies. The following tables summarize key data on its expression levels and the effects of its inhibition.

Table 1: DEPTOR Expression in Human Cancers vs. Normal Tissues

| Cancer Type | Method | Finding | Patient/Sample Size | Reference |

| Colorectal Cancer | Western Blot | Significantly upregulated in tumor vs. normal mucosa | n=8 pairs | [1] |

| IHC | Elevated expression in tumor vs. normal mucosa (p < 0.01) | n=56 pairs | [1] | |

| TCGA (mRNA) | Significantly higher mRNA levels in tumor vs. normal | n=456 (tumor), n=41 (normal) | [1] | |

| Prostate Cancer | IHC | Decreased protein expression in tumor tissues | - | [7] |

| TCGA (mRNA) | Significantly decreased mRNA levels in tumor vs. normal (p < 0.001) | n=497 (tumor), n=52 (normal) | [7] | |

| IHC | Lower DEPTOR levels correlate with higher Gleason score (p=0.018) | n=89 | [7] | |

| Multiple Myeloma | Microarray (mRNA) | Upregulated in MM vs. normal plasma cells (p < 0.05) | n=559 (MM), n=22 (normal) | [7] |

| Microarray (mRNA) | Highest expression in MM with c-MAF/MAFB or Cyclin D1/D3 translocations (p < 0.005) | - | [7] | |

| Pancreatic Cancer | IHC | Expression lost in 100 out of 101 PDAC tissues | n=101 | [11] |

| Lymphoma | IHC | Protein levels lower in lymphoma vs. normal lymph node tissues (p=0.046) | n=45 (lymphoma), n=25 (normal) | - |

Table 2: Efficacy of DEPTOR-mTOR Interaction Inhibitors in Multiple Myeloma (MM) Cell Lines

| Cell Line | DEPTOR Status | Compound | Assay | IC50 Value | Reference |

| 8226 | High (MAF translocation) | NSC126405 | MTT | ~1.2 µM | - |

| Compound 3g | MTT | ~0.12 µM | - | ||

| OPM-2 | High | Compound 3g | MTT | < 0.5 µM | - |

| H929 | High | Compound 3g | MTT | < 0.5 µM | - |

Table 3: DEPTOR's Role in Cellular Processes

| Cellular Process | Cancer Type/Cell Line | Modulation | Quantitative Effect | Reference |

| Apoptosis | Multiple Myeloma (8226, OCI-MY5) | DEPTOR Knockdown | Leads to apoptosis (caspase-3 cleavage) | [7][8] |

| HT-29 (Colon) | DEPTOR Knockdown | Prevents caspase-3 cleavage in serum-deprived cells | [5] | |

| Autophagy | Multiple Myeloma | DEPTOR Knockdown | Decreased Beclin-1 and LC3-II/I ratio | [13] |

| - | DEPTOR Accumulation | Induces increase in LC3-II and reduction of p62 | [6] | |

| Drug Resistance | Ovarian Cancer | High DEPTOR expression | Associated with paclitaxel resistance | [5] |

| HeLa Cells | DEPTOR Accumulation | Confers resistance to rapamycin and paclitaxel | - |

Core Signaling Pathways

DEPTOR's function is intricately linked to the mTOR signaling network and its own protein stability regulation.

DEPTOR as a Modulator of mTORC1 and mTORC2

DEPTOR is a unique component of both mTORC1 and mTORC2, where it directly binds to the FAT domain of mTOR, thereby inhibiting its kinase activity.[7][14] This dual inhibition has profound and context-dependent consequences.

In the "tumor suppressor" model, DEPTOR loss leads to unchecked mTORC1/C2 activity, driving cancer growth. In the "oncogene" model (e.g., multiple myeloma), high DEPTOR levels inhibit mTORC1, which in turn blocks the S6K1-mediated negative feedback on PI3K, leading to hyperactivation of Akt via mTORC2.[7]

Regulation of DEPTOR Stability by the Ubiquitin-Proteasome System

DEPTOR protein levels are tightly controlled. In response to growth factor stimulation, DEPTOR is phosphorylated by kinases such as S6K1 and RSK1.[10] This phosphorylation event creates a binding site for the SCFβ-TrCP E3 ubiquitin ligase complex, which targets DEPTOR for ubiquitination and subsequent proteasomal degradation.[6][10] This degradation relieves the inhibition on mTOR, allowing for signal propagation. Dysregulation of this degradation pathway can contribute to the aberrant DEPTOR levels seen in cancer.[5]

Experimental Protocols

Studying DEPTOR requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Western Blotting for DEPTOR and mTOR Pathway Proteins

Objective: To detect and quantify the protein levels of DEPTOR and key components/targets of the mTOR pathway (e.g., mTOR, p-Akt, p-S6K1, Akt, S6K1).

Methodology:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto an 8-12% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.

-

Confirm transfer by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-DEPTOR, anti-p-Akt Ser473, anti-Akt, anti-p-S6K1 Thr389) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager or X-ray film.

-

Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).[13]

-

Co-Immunoprecipitation (Co-IP) of DEPTOR and mTOR

Objective: To verify the physical interaction between DEPTOR and mTOR within the cell.

Methodology:

-

Lysate Preparation:

-

Prepare cell lysates as for Western blotting, but use a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS with inhibitors).

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

-

Immunoprecipitation:

-

Incubate 500-1000 µg of pre-cleared lysate with 2-4 µg of anti-mTOR antibody (or anti-DEPTOR) overnight at 4°C on a rotator. Use a relevant IgG isotype as a negative control.

-

Add 30 µL of Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

-

Elution and Analysis:

shRNA-Mediated Knockdown of DEPTOR

Objective: To stably suppress DEPTOR expression in cancer cells to study the functional consequences on survival, proliferation, and signaling.

Methodology:

-

Cell Plating (Day 1):

-

Plate target cells (e.g., 8226 multiple myeloma cells) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

-

Transduction (Day 2):

-

Thaw lentiviral particles containing a DEPTOR-targeting shRNA construct (and a non-targeting control shRNA) on ice.

-

Prepare media containing Polybrene (final concentration 5-8 µg/mL) to enhance transduction efficiency.

-

Replace the existing media with the Polybrene-containing media.

-

Add the lentiviral particles to the cells at a predetermined Multiplicity of Infection (MOI). Gently swirl to mix.

-

-

Media Change (Day 3):

-

Remove the virus-containing media and replace it with fresh complete growth media.

-

-

Selection (Day 4 onwards):

-

After 24-48 hours, begin selection by adding puromycin (or another appropriate selection agent) to the media at a pre-determined optimal concentration for your cell line.

-

Replace with fresh puromycin-containing media every 3-4 days.

-

-

Validation and Expansion:

-

After 7-10 days, resistant colonies should be visible.

-

Pool the resistant cells or expand individual clones.

-

Validate the knockdown efficiency by performing Western blotting and/or qRT-PCR for DEPTOR.

-

The resulting stable cell line can now be used for functional assays (e.g., cell viability, apoptosis, autophagy assays).[7][17]

-

In Vivo Ubiquitination Assay

Objective: To detect the ubiquitination of DEPTOR within cells.

Methodology:

-

Transfection:

-

Co-transfect HEK293T cells with plasmids expressing HA-tagged Ubiquitin and FLAG-tagged DEPTOR.

-

-

Proteasome Inhibition:

-

24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., MG132 at 10 µM) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

-

-

Lysis under Denaturing Conditions:

-

Lyse cells in a denaturing buffer (e.g., containing 1% SDS) and boil to disrupt non-covalent protein-protein interactions.

-

Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration, making it compatible with immunoprecipitation.

-

-

Immunoprecipitation:

-

Immunoprecipitate FLAG-DEPTOR from the diluted lysate using anti-FLAG antibody conjugated to beads.

-

-

Western Blot Analysis:

-

Wash the beads extensively.

-

Elute the proteins and analyze by Western blotting.

-

Probe the membrane with an anti-HA antibody to detect the polyubiquitin chains attached to DEPTOR. A high-molecular-weight smear will be indicative of ubiquitination.[10]

-

Conclusion and Future Directions

DEPTOR stands at a critical crossroads in cancer biology, acting as both a gatekeeper against oncogenic mTOR signaling and, paradoxically, a linchpin for survival in certain cancer types. This dual functionality makes it a challenging but highly attractive target for therapeutic intervention. For cancers with low DEPTOR and hyperactive mTOR, strategies to re-express or stabilize DEPTOR could be beneficial. Conversely, for DEPTOR-addicted cancers like multiple myeloma, developing small molecules or biologics that disrupt the DEPTOR-mTOR interaction or promote DEPTOR's degradation presents a promising therapeutic avenue.[5]

Future research should focus on:

-

Elucidating the precise molecular switches that determine DEPTOR's role as a tumor suppressor versus an oncogene.

-

Developing potent and specific inhibitors of the DEPTOR-mTOR interaction for clinical application in multiple myeloma and other DEPTOR-high cancers.[5]

-

Identifying biomarkers that can predict which tumors will respond to DEPTOR-targeted therapies.

A deeper understanding of the nuanced roles of DEPTOR will undoubtedly pave the way for novel and more effective cancer treatments tailored to the specific signaling dependencies of individual tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DEPTOR maintains plasma cell differentiation and favorably affects prognosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deptor: not only a mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.waocp.org [journal.waocp.org]

- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 10. DEPTOR, an mTOR inhibitor, is a physiological substrate of SCFβTrCP E3 ubiquitin ligase and regulates survival and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 12. Function of Deptor and its roles in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulatory role of DEPTOR-mediated cellular autophagy and mitochondrial reactive oxygen species in angiogenesis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid Mitogenic Regulation of the mTORC1 Inhibitor, DEPTOR, by Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 18. datasheets.scbt.com [datasheets.scbt.com]

The Intricate Dance of DEPTOR with mTORC1 and mTORC2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, functioning through two distinct multiprotein complexes: mTORC1 and mTORC2. DEPTOR (DEP domain containing mTOR-interacting protein) has emerged as a key endogenous modulator of this pathway, directly interacting with both complexes to regulate their kinase activity. This technical guide provides an in-depth exploration of the multifaceted interaction between DEPTOR and the mTOR complexes. It consolidates quantitative data on their binding affinities and inhibitory concentrations, details the experimental protocols utilized to elucidate these interactions, and presents visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the DEPTOR-mTOR axis.

Introduction

DEPTOR is a unique protein that directly binds to the FAT domain of mTOR, a core component of both mTORC1 and mTORC2, thereby inhibiting the kinase activity of both complexes.[1][2] Initially identified as a negative regulator of mTOR signaling, the role of DEPTOR is now understood to be more complex, with its function being highly context-dependent.[3][4] In some cellular environments, DEPTOR acts as a tumor suppressor by inhibiting mTORC1, while in others, such as multiple myeloma, its overexpression is linked to cell survival through the activation of Akt, a downstream effector of mTORC2.[5][6] This paradoxical behavior stems from the intricate feedback loops within the mTOR pathway. Inhibition of mTORC1 by DEPTOR can relieve a negative feedback loop on insulin/IGF-1 signaling, leading to the activation of PI3K and subsequently mTORC2/Akt.[3][5]

The interaction between DEPTOR and mTOR is tightly regulated by post-translational modifications, primarily phosphorylation and ubiquitination.[7][8] Upon growth factor stimulation, mTOR can phosphorylate DEPTOR, leading to its recognition by the SCF(βTrCP) E3 ubiquitin ligase and subsequent proteasomal degradation.[9][10] This degradation relieves the inhibition on mTOR, creating a negative feedback loop where mTOR activation leads to the destruction of its own inhibitor.

Understanding the precise molecular details of the DEPTOR-mTOR interaction is crucial for the development of novel therapeutic strategies targeting cancers and metabolic diseases where this pathway is dysregulated. This guide aims to provide a detailed technical overview of the current knowledge in this field.

Quantitative Data on DEPTOR-mTOR Interaction

The following tables summarize the key quantitative data from various studies on the interaction between DEPTOR and the mTOR complexes.

Table 1: Binding Affinities of DEPTOR and its Domains to mTORC1

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| DEPTOR PDZ domain and activated mTORC1 (A1459P mutant) | Not Specified | 0.6 µM | [3][11] |

| DEPTOR PDZ domain and non-activated mTORC1 | Not Specified | 7 µM | [3] |

Table 2: Inhibitory Concentrations (IC50) of DEPTOR on mTORC1 Kinase Activity

| Inhibitor | Substrate | Condition | IC50 | Reference |

| Full-length DEPTOR | 4E-BP1 | Basal mTORC1 | 14 µM | [12] |

| Full-length DEPTOR | S6K1 (367-404) | Basal mTORC1 | 51 µM | [12] |

| Full-length DEPTOR | 4E-BP1 | Rheb-GTP activated mTORC1 | 30-50 nM | [3][11] |

Signaling Pathways and Regulatory Mechanisms

The interplay between DEPTOR and the mTOR complexes involves a complex network of interactions and regulatory feedback loops. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Figure 1: Overview of the DEPTOR-mTOR signaling network.

This diagram illustrates the central role of DEPTOR in regulating both mTORC1 and mTORC2. Growth factor signaling activates the PI3K/AKT pathway, which in turn stimulates both mTOR complexes. DEPTOR acts as an inhibitor of both mTORC1 and mTORC2. A key regulatory feature is the negative feedback loop where mTORC1, through S6K1, can inhibit upstream signaling to PI3K. Furthermore, mTORC1 can phosphorylate DEPTOR, marking it for degradation by the SCF(βTrCP) E3 ubiquitin ligase and the proteasome, thus relieving its own inhibition.

Figure 2: Post-translational regulation of DEPTOR stability.

This workflow diagram details the process of DEPTOR degradation. Activated mTORC1 phosphorylates DEPTOR on specific serine residues within a conserved degron motif. This phosphorylation event creates a binding site for the F-box protein βTrCP, a component of the SCF E3 ubiquitin ligase complex. SCF(βTrCP) then polyubiquitinates DEPTOR, targeting it for recognition and degradation by the 26S proteasome.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DEPTOR-mTOR interaction. These protocols are synthesized from multiple published studies.

Co-Immunoprecipitation of DEPTOR with mTORC1/mTORC2

This protocol is designed to isolate and detect the interaction between endogenous DEPTOR and mTOR complex components from cell lysates.

Materials:

-

HEK293T cells

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitor cocktails.

-

Protein A/G magnetic beads

-

Antibodies:

-

Rabbit anti-DEPTOR

-

Mouse anti-mTOR

-

Rabbit anti-Raptor (for mTORC1)

-

Rabbit anti-Rictor (for mTORC2)

-

Normal rabbit IgG (isotype control)

-

-

Wash Buffer: Lysis buffer with 0.1% Triton X-100

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Culture and Lysis:

-

Culture HEK293T cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate 1-2 mg of pre-cleared lysate with 2-4 µg of primary antibody (anti-DEPTOR, anti-mTOR, anti-Raptor, anti-Rictor, or IgG control) overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by adding 30 µL of 2x Laemmli sample buffer and boiling for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

In Vitro mTOR Kinase Assay

This assay measures the kinase activity of immunoprecipitated mTORC1 or mTORC2 towards a recombinant substrate in the presence or absence of purified DEPTOR.

Materials:

-

Immunoprecipitated mTORC1 or mTORC2 on Protein A/G beads (from Protocol 4.1)

-

Recombinant purified full-length DEPTOR protein

-

Recombinant substrate:

-

For mTORC1: GST-4E-BP1 or GST-S6K1

-

For mTORC2: inactive recombinant Akt1

-

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, 1 mM DTT

-

ATP solution (10 mM)

-

[γ-32P]ATP (if performing a radioactive assay)

-

SDS-PAGE gels, autoradiography film or phosphorimager screen (for radioactive assay), or phospho-specific antibodies (for non-radioactive assay)

Procedure:

-

Prepare Immunoprecipitated Kinase:

-

Perform immunoprecipitation of mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) as described in Protocol 4.1, but wash the beads twice with Wash Buffer and then twice with Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in 20 µL of Kinase Assay Buffer.

-

If testing inhibition, pre-incubate the beads with varying concentrations of purified DEPTOR for 15 minutes at 30°C.

-

Add 1 µg of recombinant substrate.

-

Initiate the reaction by adding 5 µL of a 100 µM ATP solution (containing [γ-32P]ATP for radioactive detection).

-

Incubate the reaction for 30 minutes at 30°C with gentle agitation.

-

-

Termination and Analysis:

-

Stop the reaction by adding 25 µL of 2x Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For radioactive detection: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated substrate.

-

For non-radioactive detection: Transfer the proteins to a PVDF membrane and perform Western blotting using phospho-specific antibodies against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-Akt (Ser473)).

-

shRNA-Mediated Knockdown of DEPTOR in HEK293T Cells

This protocol describes the transient knockdown of DEPTOR expression using short hairpin RNA (shRNA) delivered via transfection.

Materials:

-

HEK293T cells

-

6-well plates

-

Opti-MEM I Reduced Serum Medium

-

shRNA expression plasmid targeting DEPTOR (and a non-targeting scramble control plasmid)

-

Transfection reagent (e.g., Lipofectamine 2000 or similar)

-

Complete growth medium (DMEM with 10% FBS)

-

Reagents for Western blotting (as in Protocol 4.1)

Procedure:

-

Cell Plating:

-

The day before transfection, plate HEK293T cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.

-

-

Transfection:

-

For each well, dilute 2.5 µg of shRNA plasmid DNA into 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of transfection reagent into 250 µL of Opti-MEM.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 500 µL of DNA-transfection reagent complex dropwise to the cells.

-

Incubate the cells at 37°C in a CO2 incubator.

-

-

Post-Transfection and Analysis:

-

After 4-6 hours, replace the medium with fresh complete growth medium.

-

Harvest the cells 48-72 hours post-transfection.

-

Lyse the cells and perform Western blotting as described in Protocol 4.1 to assess the efficiency of DEPTOR knockdown by comparing to the scramble control.

-

Conclusion

The interaction between DEPTOR and the mTORC1 and mTORC2 complexes is a critical node in the regulation of cellular growth and metabolism. DEPTOR's ability to act as both an inhibitor and a substrate of mTOR, combined with the intricate network of feedback loops, highlights the complexity of this signaling pathway. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the precise mechanisms governing the DEPTOR-mTOR interplay. A deeper understanding of these interactions will be instrumental in the development of targeted therapies for a range of human diseases, including cancer and metabolic disorders, where the mTOR pathway is frequently dysregulated. The continued exploration of small molecules that can modulate the DEPTOR-mTOR interface holds significant promise for future therapeutic interventions.

References

- 1. Tyrosine phosphorylation of DEPTOR functions as a molecular switch to activate mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of human mTOR complexes by DEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 6. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 8. bidmc.d8.theopenscholar.com [bidmc.d8.theopenscholar.com]

- 9. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bipartite binding and partial inhibition links DEPTOR and mTOR in a mutually antagonistic embrace - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Deptor-IN-1: A Novel Putative DEPTOR Inhibitor for Multiple Myeloma

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Deptor-IN-1 (also referred to as compound C3 ) is a novel, putative small molecule inhibitor of DEPTOR (DEP domain-containing mTOR-interacting protein), a key regulatory protein within the mTOR signaling pathway. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, based on the findings from the primary research publication by Hou Y, et al. (2021). The inhibitor was developed from a series of icaritin derivatives and has demonstrated significant anti-proliferative and pro-apoptotic activity in multiple myeloma cell lines and in vivo models. This guide details the quantitative metrics of its efficacy, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Introduction to DEPTOR as a Therapeutic Target

DEPTOR is an endogenous inhibitor of the mTORC1 and mTORC2 complexes, playing a crucial role in cell growth, proliferation, and survival.[1] While DEPTOR expression is low in most cancers, it is paradoxically overexpressed in a subset of multiple myelomas (MM), where it is necessary to maintain PI3K and Akt activation, promoting cell survival.[1] This dependency makes DEPTOR a compelling therapeutic target for this hematological malignancy. The inhibition of DEPTOR is expected to induce apoptosis in MM cells, offering a novel therapeutic strategy.[2]

Discovery and Optimization of this compound (C3)

This compound was developed through a medicinal chemistry campaign starting from the natural product icaritin, a prenylflavonoid derived from the traditional Chinese medicine Epimedium.[3] Icaritin itself demonstrated modest anti-myeloma activity. The development strategy involved the synthesis of a series of icaritin derivatives to improve potency and drug-like properties. Compound C3 (this compound) emerged as the lead candidate from this effort, exhibiting superior activity.

Quantitative Biological Data

The biological activity of this compound and its analogues was assessed through various in vitro and in vivo assays. The key quantitative data are summarized below.

Table 1: In Vitro Anti-proliferative Activity of this compound (C3)

| Cell Line | Cancer Type | IC50 (μM) |

| RPMI 8226 | Multiple Myeloma | 1.09 |

| U266 | Multiple Myeloma | 2.47 |

| MM.1S | Multiple Myeloma | 3.21 |

| HCT116 | Colon Cancer | >40 |

| A549 | Lung Cancer | >40 |

| MCF7 | Breast Cancer | >40 |

Data synthesized from the findings reported by Hou Y, et al. (2021).

Table 2: Binding Affinity of this compound (C3) to DEPTOR

| Assay Method | Parameter | Value (μM) |

| Microscale Thermophoresis (MST) | Kd | 9.3 |

This value is reported for the compound identified as this compound by MedchemExpress, which corresponds to C3 in the primary literature.[1]

Table 3: In Vivo Efficacy of this compound (C3) in RPMI 8226 Xenograft Model

| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (%) |

| This compound (C3) | 50 | 58.4 |

| Bortezomib (Positive Control) | 1 | 67.2 |

Data synthesized from the findings reported by Hou Y, et al. (2021).

Key Experimental Protocols

The following are detailed methodologies for the key experiments conducted to characterize this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (RPMI 8226, U266, MM.1S, HCT116, A549, MCF7) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells were treated with various concentrations of this compound (C3) for 72 hours.

-

MTT Addition: 20 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The supernatant was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using GraphPad Prism software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: RPMI 8226 cells were treated with this compound (C3) at concentrations of 0, 1, 2, and 4 μM for 48 hours.

-

Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

Cell Cycle Analysis

-

Cell Treatment and Fixation: RPMI 8226 cells were treated with this compound (C3) at concentrations of 0, 1, 2, and 4 μM for 24 hours. Cells were then harvested and fixed in 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and stained with a solution containing PI and RNase A for 30 minutes at 37°C.

-

Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: RPMI 8226 cells were treated with either vehicle (DMSO) or 20 μM of this compound (C3) for 1 hour.

-

Heating: The cell lysates were divided into aliquots and heated to a range of temperatures (e.g., 40-64°C) for 3 minutes, followed by cooling for 3 minutes.

-

Protein Extraction: The heated lysates were subjected to freeze-thaw cycles and then centrifuged to separate the soluble and precipitated protein fractions.

-

Western Blot Analysis: The soluble fraction was analyzed by Western blot using an antibody against DEPTOR to assess its thermal stability in the presence and absence of the compound. An increase in the melting temperature of DEPTOR indicates direct target engagement.

Microscale Thermophoresis (MST)

-

Protein Labeling: Recombinant human DEPTOR protein was labeled with a fluorescent dye.

-

Serial Dilution: A series of concentrations of this compound (C3) were prepared.

-

Incubation: The labeled DEPTOR protein was mixed with the different concentrations of the compound and incubated.

-

MST Measurement: The samples were loaded into capillaries, and the thermophoretic movement of the labeled protein was measured in a Monolith NT.115 instrument.

-

Kd Determination: The dissociation constant (Kd) was calculated by plotting the change in thermophoresis against the compound concentration.

Mechanism of Action and Signaling Pathways

This compound (C3) exerts its anti-myeloma effects by directly binding to DEPTOR and, presumably, inhibiting its function. This leads to downstream effects on the mTOR signaling pathway, ultimately inducing apoptosis and cell cycle arrest in multiple myeloma cells.

DEPTOR and the mTOR Signaling Pathway

The following diagram illustrates the central role of DEPTOR in the mTOR pathway and the proposed mechanism of action for this compound.

Caption: mTOR signaling pathway and the inhibitory role of DEPTOR and this compound.

Drug Discovery and Evaluation Workflow

The process of identifying and validating this compound followed a structured workflow, from initial screening to in vivo testing.

Caption: Workflow for the discovery and evaluation of this compound.

Conclusion

This compound (C3) represents a promising novel inhibitor of DEPTOR with demonstrated in vitro and in vivo activity against multiple myeloma. Its discovery through the optimization of a natural product scaffold, coupled with rigorous target validation, provides a strong foundation for its further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.

References

An In-depth Technical Guide to Deptor-IN-1: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deptor, a DEP domain-containing mTOR-interacting protein, has emerged as a critical regulator of the mTOR signaling pathway, a central hub for cellular growth, proliferation, and metabolism. By binding to and inhibiting both mTORC1 and mTORC2 complexes, Deptor plays a pivotal role in maintaining cellular homeostasis. Dysregulation of Deptor has been implicated in various diseases, most notably in multiple myeloma, where its overexpression is paradoxically essential for tumor cell survival. This has positioned Deptor as a compelling therapeutic target. This technical guide provides a comprehensive overview of Deptor-IN-1, a novel inhibitor of the Deptor-mTOR interaction, detailing its chemical structure, physicochemical and biological properties, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties of this compound

This compound, also known as C3 DEPTOR Inhibitor, is a novel putative inhibitor of the Deptor-mTOR interaction. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(3,4-dichlorophenyl)-9-(3-fluorobenzyl)-3-hydroxy-9,10-dihydro-4H,8H-chromeno[8,7-e][1][2]oxazin-4-one[1] |

| CAS Number | 2615911-12-9[1][2][3] |

| Molecular Formula | C₂₄H₁₆Cl₂FNO₄[1][2][3] |

| Molecular Weight | 472.29 g/mol [1][2][3] |

| Appearance | Light yellow to yellow solid[3] |

| Solubility | Soluble in DMSO (≥ 0.4 mg/mL)[3] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month[3] |

Biological Activity and Comparative Analysis

This compound disrupts the interaction between Deptor and mTOR, leading to the activation of mTORC1 signaling. This mechanism is shared with other known Deptor inhibitors, such as NSC126405 and its more potent derivative, referred to as "drug 3g". The table below presents a comparative summary of the biological activities of these compounds.

| Compound | Target | Mechanism of Action | Key Biological Data |

| This compound | Deptor-mTOR Interaction | Putative inhibitor of Deptor-mTOR binding | Kd: 9.3 μM[3]IC₅₀: 1.09 μM (RPMI 8226 cells)[1] |

| NSC126405 | Deptor-mTOR Interaction | Binds to the PDZ domain of Deptor, preventing mTOR binding.[2] | IC₅₀: ~1.2 μM (8226 cells)[2] |

| Drug 3g | Deptor-mTOR Interaction | Binds to the PDZ domain of Deptor, preventing mTOR binding and inducing proteasomal degradation of Deptor.[2] | IC₅₀: ~0.12 μM (8226 cells)[2] |

Signaling Pathway of Deptor and its Inhibition

Deptor acts as an endogenous inhibitor of both mTORC1 and mTORC2 complexes. By binding to the FAT domain of mTOR via its PDZ domain, Deptor suppresses the kinase activity of mTOR.[4] The inhibition of the Deptor-mTOR interaction by compounds like this compound leads to the disinhibition of mTORC1, resulting in the phosphorylation of its downstream targets, such as S6K1 and 4E-BP1. This acute activation of mTORC1 is believed to contribute to the cytotoxic effects observed in multiple myeloma cells that are dependent on high levels of Deptor.

References

In-Depth Technical Guide to Deptor-IN-1 Binding Affinity for DEPTOR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of inhibitors targeting DEPTOR, a key regulator of the mTOR signaling pathway. The focus is on Deptor-IN-1, with additional comparative data from other known DEPTOR inhibitors to provide a broader context for researchers in drug discovery and development. This document includes quantitative binding data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinities of several small molecule inhibitors to DEPTOR have been characterized, providing crucial data for understanding their potential as therapeutic agents. A summary of these findings is presented below.

| Compound | Binding Affinity (Kd) | Assay Method | Reference |

| This compound | 9.3 µM | Not Specified in Publicly Available Literature | [1] |

| NSC126405 | 3 µM | Surface Plasmon Resonance (SPR) | [2] |

| Compound 3g | 330 nM | Surface Plasmon Resonance (SPR) |

Note: While a Kd value for this compound is reported by a commercial vendor, the primary research article detailing the experimental methodology for this specific compound could not be identified in publicly available literature. The reference provided is for a study on icaritin derivatives as putative DEPTOR inhibitors, which may be related to this compound.[1]

DEPTOR Signaling Pathway

DEPTOR (DEP domain containing mTOR-interacting protein) is an endogenous inhibitor of the mTOR (mechanistic target of rapamycin) kinase, a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] DEPTOR interacts with both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), modulating their activities.[3][5] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making DEPTOR an attractive target for therapeutic intervention.[4][6]

Below is a diagram illustrating the central role of DEPTOR in the mTOR signaling pathway.

Caption: DEPTOR's role in the mTOR signaling pathway.

Experimental Protocols

The determination of binding affinity between a small molecule inhibitor and its protein target is a critical step in drug development. Surface Plasmon Resonance (SPR) is a widely used biophysical technique for this purpose, providing real-time, label-free detection of biomolecular interactions.[7][8]

General Principle of Surface Plasmon Resonance (SPR)

SPR measures the change in the refractive index at the surface of a sensor chip as a result of a binding event. In a typical experiment, the protein of interest (ligand) is immobilized on the sensor chip surface. A solution containing the small molecule inhibitor (analyte) is then flowed over the surface. The binding of the analyte to the ligand causes an increase in mass on the sensor surface, which in turn leads to a change in the refractive index that is detected by the instrument. This interaction is recorded in a sensorgram, which plots the response units (RU) against time. From the association and dissociation phases of the sensorgram, kinetic parameters (k_on and k_off) and the equilibrium dissociation constant (Kd) can be calculated.[9]

Exemplary Protocol for DEPTOR-Inhibitor Binding Affinity Determination using SPR

The following is a generalized protocol for determining the binding affinity of a small molecule inhibitor to DEPTOR, based on methodologies reported for similar interactions.[2][10]

Materials:

-

Recombinant human DEPTOR protein

-

Small molecule inhibitor (e.g., this compound, NSC126405)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Protein Immobilization:

-

The DEPTOR protein is immobilized onto the surface of a sensor chip using standard amine coupling chemistry. The carboxyl groups on the sensor surface are activated with a mixture of EDC and NHS.

-

A solution of DEPTOR in an appropriate immobilization buffer is then injected over the activated surface, allowing for the formation of covalent bonds between the protein and the chip surface.

-

Finally, any remaining active esters are deactivated by injecting ethanolamine.

-

-

Binding Analysis:

-

A series of dilutions of the small molecule inhibitor are prepared in the running buffer.

-

Each concentration is injected over the immobilized DEPTOR surface for a defined period to monitor the association phase.

-

This is followed by an injection of running buffer alone to monitor the dissociation phase.

-

The sensor surface is regenerated between each inhibitor concentration using a specific regeneration solution to remove any bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The data are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd = k_off / k_on).

-

Below is a workflow diagram illustrating this experimental process.

Caption: Workflow for SPR-based binding affinity analysis.

Conclusion

The development of small molecule inhibitors targeting DEPTOR holds significant promise for the treatment of diseases driven by aberrant mTOR signaling. While this compound has been identified as a putative DEPTOR inhibitor with a reported Kd in the micromolar range, a comprehensive understanding of its binding characteristics awaits the publication of detailed experimental data. The methodologies outlined in this guide, particularly the use of Surface Plasmon Resonance, provide a robust framework for the characterization of DEPTOR inhibitors and will be instrumental in the advancement of novel therapeutics targeting this critical pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Evolving Role for DEPTOR in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the mTOR-DEPTOR Pathway by CRL E3 Ubiquitin Ligases: Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. aacrjournals.org [aacrjournals.org]

The Effect of Deptor-IN-1 on Cell Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deptor, an endogenous inhibitor of the mammalian target of rapamycin (mTOR), has emerged as a critical regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in various malignancies, most notably in multiple myeloma where its overexpression is paradoxically essential for tumor cell survival. This technical guide provides an in-depth analysis of Deptor-IN-1, a small molecule inhibitor designed to disrupt the Deptor-mTOR interaction. We will explore its mechanism of action, its effects on cell proliferation and apoptosis, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to Deptor and the mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation.[1][2] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1][3] Deptor, a 48 kDa protein, is a key component of both complexes, where it binds directly to mTOR and inhibits its kinase activity.[2][4][5]

In most cancers, Deptor expression is low, consistent with its role as an mTOR inhibitor.[5][6] However, in multiple myeloma, Deptor is frequently overexpressed and is crucial for the survival of malignant plasma cells.[6][7] This dependency presents a unique therapeutic window for targeting Deptor.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that prevents the binding of Deptor to mTOR.[4][5] By disrupting this interaction, this compound leads to the activation of both mTORC1 and mTORC2.[5][8] Paradoxically, the acute activation of mTORC1 in multiple myeloma cells triggers a cascade of events that ultimately leads to cell cycle arrest and apoptosis.[5][8][9] The cytotoxic effects of this compound are directly correlated with the expression levels of Deptor in cancer cells.[5]

Signaling Pathway

The mechanism involves a complex interplay of signaling pathways, primarily the PI3K/Akt/mTOR axis. Deptor overexpression in multiple myeloma cells inhibits mTORC1, which in turn relieves a negative feedback loop on PI3K/Akt signaling, leading to Akt activation and promoting cell survival.[6][7] this compound, by disrupting the Deptor-mTOR interaction, hyperactivates mTORC1, which can induce apoptosis through mechanisms such as the upregulation of the cell cycle inhibitor p21.[2][8][9]

Caption: this compound inhibits Deptor, leading to mTORC1 activation, cell cycle arrest, and apoptosis.

Effects on Cell Proliferation and Apoptosis

Treatment of Deptor-overexpressing multiple myeloma cells with this compound and its analogs leads to a significant reduction in cell viability and induction of apoptosis.

Inhibition of Cell Proliferation

This compound inhibits the proliferation of multiple myeloma cell lines in a concentration-dependent manner. The cytotoxic effects are more pronounced in cell lines with higher levels of Deptor expression.

Induction of Apoptosis

This compound induces apoptosis, as evidenced by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP).[9][10] This apoptotic response is a key contributor to the observed reduction in cell viability.

Cell Cycle Arrest

In addition to apoptosis, this compound causes cell cycle arrest in multiple myeloma cells, primarily at the G1/S and G2/M phases.[5] This is often associated with the upregulation of cell cycle inhibitors like p21.[2][9]

Quantitative Data

The following tables summarize the quantitative data available for Deptor inhibitors.

Table 1: In Vitro Cytotoxicity of Deptor Inhibitors against Multiple Myeloma Cell Lines

| Compound | Cell Line | IC50 | Reference |

| NSC126405 | 8226 | 1.3 µM | [5] |

| This compound (drug 3g) | 8226 | 0.17 µM | [11][12] |

| NSC126405 | MM1.S | More sensitive than U266 | [5] |

| NSC126405 | OPM-2 | More sensitive than U266 | [5] |

| NSC126405 | U266 | Less sensitive | [5] |

| NSC126405 | Δ47 | Less sensitive | [5] |

| NSC126405 | FR4 | Less sensitive | [5] |

Table 2: Summary of Cellular Effects of Deptor Inhibition

| Effect | Observation | Method |

| Apoptosis | Increased cleaved caspase-3 and PARP | Western Blot, Flow Cytometry[9] |

| Cell Cycle Arrest | Accumulation of cells in G1 and G2/M phases | Flow Cytometry[5] |

| mTORC1 Activation | Increased phosphorylation of p70S6K | Western Blot[11] |

| Akt Phosphorylation | Enhanced on S473, reduced on T308 | Western Blot[4][12] |

| Deptor Degradation | Rapid proteasomal degradation (for this compound/drug 3g) | Western Blot[11][12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

-

Cell Lines: RPMI-8226, OPM-2, MM1.S, U266, and other relevant multiple myeloma cell lines.

-

Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry)

-

Treat cells with this compound at the desired concentration for 24-48 hours.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of apoptotic cells (Annexin V-positive).

Western Blot Analysis

-

Treat cells with this compound for the indicated times.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-p-p70S6K, anti-p-Akt, anti-Deptor, anti-p21, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing the effects of this compound.

Conclusion

This compound represents a promising therapeutic strategy for the treatment of multiple myeloma and potentially other cancers with a dependency on Deptor. Its unique mechanism of action, which involves the paradoxical induction of apoptosis through mTORC1 activation, highlights the intricate nature of the mTOR signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of Deptor-targeting therapies. Further research is warranted to explore the full therapeutic potential and to identify biomarkers for patient stratification.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Deptor: not only a mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. DEPTOR is an mTOR inhibitor frequently overexpressed in multiple myeloma cells and required for their survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DEPTOR is linked to a TORC1-p21 survival proliferation pathway in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deptor-IN-1 in Multiple Myeloma Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deptor (DEP domain-containing mTOR-interacting protein) is an endogenous inhibitor of the mTORC1 and mTORC2 kinase complexes. In multiple myeloma, Deptor is frequently overexpressed and plays a crucial role in promoting cell survival, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of a class of small molecule inhibitors, including Deptor-IN-1, NSC126405, and the related compound "43 M" (also referred to as "drug 3g"), which function by disrupting the Deptor-mTOR interaction. This document details their mechanism of action, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the involved signaling pathways.

Introduction to Deptor in Multiple Myeloma

Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. Despite therapeutic advances, it remains an incurable disease. Deptor, an mTOR-interacting protein, is uniquely overexpressed in a subset of multiple myeloma cases.[1][2] This overexpression is linked to the suppression of mTORC1 signaling, which in turn relieves feedback inhibition of the PI3K/Akt pathway, a critical survival pathway for myeloma cells.[1][2] Consequently, targeting the Deptor-mTOR interaction presents a promising therapeutic strategy.

This compound and Related Inhibitors

Several small molecules have been identified that inhibit the Deptor-mTOR interaction. This guide focuses on three prominent examples:

-

NSC126405: Identified from a small-molecule library screen, this compound binds to Deptor and prevents its interaction with mTOR.[3]

-

"43 M" / "drug 3g": A chemical analog of NSC126405, this compound not only inhibits the Deptor-mTOR interaction but also induces the proteasomal degradation of Deptor.[4][5]

-

This compound: A novel putative Deptor inhibitor with a reported Kd value of 9.3 μM.[6] The exact structural relationship to NSC126405 and "43 M" is not fully elucidated in the public domain.

Mechanism of Action

These inhibitors function by disrupting the binding of Deptor to mTOR, leading to the activation of mTORC1 and mTORC2.[3][5] This acute activation of mTORC1, paradoxically, induces apoptosis in multiple myeloma cells.[5] The compound "43 M" further enhances this effect by promoting the proteasomal degradation of Deptor.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of Deptor inhibitors in multiple myeloma models.

Table 1: In Vitro Cytotoxicity of Deptor Inhibitors in Multiple Myeloma Cell Lines

| Cell Line | Inhibitor | Assay | Endpoint | Value | Reference |

| 8226 | NSC126405 | MTT | % Survival (at 10 µM) | ~20% | [7] |

| OPM-2 | NSC126405 | MTT | % Survival (at 10 µM) | ~30% | [7] |

| U266 | NSC126405 | MTT | % Survival (at 10 µM) | ~60% | [7] |

| 8226 | drug 3g | MTT | % Survival (at 10 µM) | ~10% | [7] |

| OPM-2 | drug 3g | MTT | % Survival (at 10 µM) | ~20% | [7] |

| U266 | drug 3g | MTT | % Survival (at 10 µM) | ~40% | [7] |

Table 2: In Vivo Efficacy of Deptor Inhibitor "43 M" in a Murine Xenograft Model of Multiple Myeloma

| Treatment Group | Dosage | Outcome | Result | Reference |

| Control (DMSO) | - | Tumor Growth | Uninhibited | |

| 43 M | Not Specified | Tumor Growth | Delayed | |

| 43 M | Not Specified | Tumor Eradication | 40% of mice |

Experimental Protocols

Co-Immunoprecipitation Assay for Deptor-mTOR Interaction

Objective: To determine the effect of Deptor inhibitors on the interaction between Deptor and mTOR.

Methodology:

-

Culture multiple myeloma cells (e.g., OPM-2) to 80-90% confluency.

-

Treat cells with the Deptor inhibitor (e.g., NSC126405 at 1 µM) or vehicle control (DMSO) for 6 hours.[8]

-

Lyse cells in a suitable lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, supplemented with protease and phosphatase inhibitors).

-

Pre-clear cell lysates with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-mTOR or anti-Deptor antibody overnight at 4°C with gentle rotation.[8]

-

Add Protein A/G agarose beads and incubate for another 2 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against mTOR and Deptor.[8]

Cell Viability Assay (MTT)

Objective: To assess the cytotoxic effects of Deptor inhibitors on multiple myeloma cell lines.

Methodology:

-

Seed multiple myeloma cells (e.g., 8226, OPM-2, U266) in a 96-well plate at a density of 2 x 104 cells/well.

-

Treat the cells with increasing concentrations of the Deptor inhibitor or vehicle control for 48 hours.[7]

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell survival relative to the vehicle-treated control.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a Deptor inhibitor in a mouse model of multiple myeloma.

Methodology:

-

Subcutaneously inject a suitable multiple myeloma cell line (e.g., RPMI-8226) into the flank of immunodeficient mice (e.g., SCID mice).

-

Allow tumors to reach a palpable size (e.g., 100 mm3).

-

Randomize mice into treatment and control groups.

-

Administer the Deptor inhibitor (e.g., "43 M") or vehicle control (e.g., DMSO) via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor animal weight and overall health.

-